1H-Indole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester
CAS No.:
Cat. No.: VC16554317
Molecular Formula: C14H14NO4-
Molecular Weight: 260.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14NO4- |
|---|---|
| Molecular Weight | 260.26 g/mol |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]indole-5-carboxylate |
| Standard InChI | InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-8H,1-3H3,(H,16,17)/p-1 |
| Standard InChI Key | UBPWRLQOVJQGSS-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1H-Indole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester is defined by its indole scaffold—a benzene ring fused to a pyrrole ring—substituted at the 1- and 5-positions with carboxylic acid groups. The 1-carboxylic acid is esterified with a tert-butyl group, imparting distinct physicochemical characteristics .
Table 1: Key Chemical Properties
The tert-butyl ester group significantly increases the compound’s lipophilicity compared to its non-esterified counterpart, improving solubility in organic solvents such as dichloromethane and tetrahydrofuran . This modification also stabilizes the molecule against hydrolysis under acidic conditions, a critical feature for handling and storage.
Synthesis and Analytical Characterization
Synthesizing 1H-Indole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester involves multi-step protocols that balance functional group protection and regioselective reactions.
Synthetic Pathways
A common route begins with the protection of the indole nitrogen using a tert-butoxycarbonyl (Boc) group. Subsequent Friedel-Crafts acylation or directed ortho-metalation introduces the carboxylic acid groups at positions 1 and 5. For example:
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Boc Protection: Indole is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form 1-Boc-indole.
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Carboxylation: Directed lithiation at the 5-position followed by quenching with carbon dioxide yields the 5-carboxylic acid derivative.
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Esterification: The 1-carboxylic acid is selectively esterified using tert-butanol and a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide).
Analytical Validation
Reaction progress is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with final purity assessed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . The tert-butyl ester’s characteristic singlet at δ 1.4 ppm in ¹H NMR confirms successful protection .
Biological Applications and Mechanistic Insights
Indole derivatives are renowned for their pharmacological potential, and this compound’s dual functionalization positions it as a versatile scaffold.
Medicinal Chemistry
The indole core interacts with biological targets such as serotonin receptors and cyclooxygenase enzymes. Molecular docking studies suggest that the 5-carboxylic acid group forms hydrogen bonds with active-site residues, while the tert-butyl ester enhances membrane permeability . For instance, structurally analogous indole-2-carboxylic acids exhibit potent antagonism against cysteinyl leukotriene receptors (CysLT₁), implicating potential anti-inflammatory applications .
Drug Intermediate Utility
This compound serves as a precursor in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. Its ester group allows facile hydrolysis to the free acid under mild conditions, enabling late-stage diversification in drug development pipelines .
Comparative Analysis with Related Indole Derivatives
To contextualize its uniqueness, Table 2 contrasts this compound with other modified indoles:
Table 2: Structural and Functional Comparison
The tert-butyl ester in 1H-Indole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester distinguishes it from fluoro- or borono-substituted analogs, offering a balance of stability and reactivity unmatched in related structures .
Future Directions and Research Gaps
While preliminary data highlight this compound’s utility, systematic studies are needed to:
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Elucidate its pharmacokinetic profile in vivo.
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Explore synergistic effects in combination therapies.
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Optimize synthetic yields using flow chemistry or enzymatic catalysis.
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